Computed Lipophilicity (XLogP3‑AA): Bromine Imparts a +0.4 logP Increase Relative to the Des‑Bromo Analog
The target compound exhibits an XLogP3‑AA value of 3.0 , compared with 2.6 for the direct des‑bromo comparator 2‑methyl‑5‑[(trifluoromethyl)sulphonyl]‑1H‑benzimidazole (CAS 98589‑22‑1) . The calculated ΔlogP is +0.4. This difference arises from the replacement of a hydrogen atom with a bromine at the 4‑position, which also increases the molecular weight from 264.22 to 343.12 g/mol .
| Evidence Dimension | Computed lipophilicity (XLogP3‑AA) and molecular weight |
|---|---|
| Target Compound Data | XLogP3‑AA = 3.0; MW = 343.12 g/mol |
| Comparator Or Baseline | 2‑Methyl‑5‑[(trifluoromethyl)sulphonyl]‑1H‑benzimidazole (CAS 98589‑22‑1): XLogP3‑AA = 2.6; MW = 264.22 g/mol |
| Quantified Difference | ΔXLogP3‑AA = +0.4; ΔMW = +78.90 g/mol |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem implementation) as reported on vendor technical datasheets. |
Why This Matters
A ΔlogP of +0.4 is meaningful in medicinal chemistry SAR campaigns because logP is a primary determinant of membrane permeability, plasma protein binding, and non‑specific binding; this compound offers a measurably higher lipophilicity than its des‑bromo analog for applications where increased hydrophobicity is required.
